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Compound of Interest

Compound Name: 4-Hydroxy-6-methylpyrimidine

Cat. No.: B114371 Get Quote

In the landscape of pharmaceutical and materials science, the unequivocal structural

confirmation of heterocyclic compounds is paramount. This guide provides a comprehensive

spectroscopic validation of 4-Hydroxy-6-methylpyrimidine, a key building block in medicinal

chemistry. Through a comparative analysis with structurally related alternatives—4-

methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine—this document offers

researchers, scientists, and drug development professionals a detailed guide to its structural

elucidation using a suite of spectroscopic techniques.

The structural integrity of 4-Hydroxy-6-methylpyrimidine is scrutinized through Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy,

Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The collective data

from these methods provide a detailed molecular fingerprint, confirming its atomic connectivity

and functional group arrangement. A crucial aspect of its structure, the keto-enol tautomerism

inherent to hydroxypyrimidines, is also explored, as this equilibrium significantly influences its

chemical reactivity and spectroscopic characteristics.

Comparative Spectroscopic Analysis
To provide a robust validation, the spectroscopic data for 4-Hydroxy-6-methylpyrimidine are

juxtaposed with those of 4-methylpyrimidine, which lacks the hydroxyl group, and 2-amino-4-
hydroxy-6-methylpyrimidine, which introduces an additional amino substituent. This
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comparison highlights the distinct spectral features arising from the specific functional groups

and their influence on the pyrimidine ring's electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of a molecule.

¹H NMR Spectral Data Comparison

Compound Solvent
Chemical Shifts (δ, ppm)
and Multiplicities

4-Hydroxy-6-methylpyrimidine DMSO-d₆
~12.5 (br s, 1H, OH/NH), ~6.0

(s, 1H, H5), ~2.2 (s, 3H, CH₃)

4-Methylpyrimidine CDCl₃

9.09 (s, 1H, H2), 8.58 (d, 1H,

H6), 7.20 (d, 1H, H5), 2.54 (s,

3H, CH₃)[1]

2-Amino-4-hydroxy-6-

methylpyrimidine
DMSO-d₆

~10.5 (br s, 1H, OH/NH), ~6.5

(br s, 2H, NH₂), ~5.4 (s, 1H,

H5), ~2.1 (s, 3H, CH₃)

¹³C NMR Spectral Data Comparison

Compound Solvent Chemical Shifts (δ, ppm)

4-Hydroxy-6-methylpyrimidine DMSO-d₆
~165 (C4), ~158 (C6), ~155

(C2), ~105 (C5), ~23 (CH₃)

4-Methylpyrimidine CDCl₃
167.9 (C4), 158.4 (C2), 157.0

(C6), 119.4 (C5), 24.1 (CH₃)

2-Amino-4-hydroxy-6-

methylpyrimidine
-

164.0 (C4), 162.5 (C2), 158.0

(C6), 85.0 (C5), 23.0 (CH₃)

The ¹H NMR spectrum of 4-Hydroxy-6-methylpyrimidine in DMSO-d₆ is expected to show a

broad singlet for the exchangeable proton (OH or NH due to tautomerism), a singlet for the
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proton at the 5-position, and a singlet for the methyl protons. In comparison, 4-methylpyrimidine

displays distinct signals for all three aromatic protons. The presence of the amino group in 2-

amino-4-hydroxy-6-methylpyrimidine introduces an additional broad singlet for the NH₂

protons and shifts the other resonances. The ¹³C NMR data further corroborates these

structural differences, with the chemical shifts of the ring carbons being particularly sensitive to

the nature of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a

molecule.

Key FTIR Absorption Bands (cm⁻¹)

Compound
O-H/N-H
Stretch

C=O Stretch
C=N/C=C
Stretch

C-H Stretch

4-Hydroxy-6-

methylpyrimidine

~3200-2800

(broad)
~1680 ~1600, ~1550 ~2950

4-

Methylpyrimidine
- - ~1580, ~1550 ~3050, ~2950

2-Amino-4-

hydroxy-6-

methylpyrimidine

~3400-3100

(multiple bands)
~1660 ~1620, ~1580 ~2960

The broad absorption in the high-frequency region of the FTIR spectrum for 4-Hydroxy-6-
methylpyrimidine is characteristic of the O-H or N-H stretching vibrations involved in hydrogen

bonding, a consequence of its tautomeric nature. The strong band around 1680 cm⁻¹ is

indicative of a carbonyl (C=O) group, supporting the presence of the keto tautomer. 4-

methylpyrimidine lacks these features but shows characteristic aromatic C-H and ring

stretching vibrations. 2-amino-4-hydroxy-6-methylpyrimidine exhibits distinct N-H stretching

bands for the amino group in addition to the features of the hydroxypyrimidine core.[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

4-Hydroxy-6-

methylpyrimidine
C₅H₆N₂O 110.11 110 (M⁺), 82, 67, 42

4-Methylpyrimidine C₅H₆N₂ 94.11 94 (M⁺), 93, 67, 40

2-Amino-4-hydroxy-6-

methylpyrimidine
C₅H₇N₃O 125.13 125 (M⁺), 83, 68, 43

The mass spectrum of 4-Hydroxy-6-methylpyrimidine is expected to show a molecular ion

peak at m/z 110. Common fragmentation pathways likely involve the loss of CO and

subsequent ring fragmentation. The molecular weights of the alternatives, 94 for 4-

methylpyrimidine and 125 for 2-amino-4-hydroxy-6-methylpyrimidine, are consistent with

their respective elemental compositions and show distinct fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

UV-Vis Absorption Maxima (λ_max)

Compound Solvent λ_max (nm)

4-Hydroxy-6-methylpyrimidine Ethanol ~210, ~295

4-Methylpyrimidine - ~243

2-Amino-4-hydroxy-6-

methylpyrimidine
- ~230, ~280

The UV-Vis spectrum of 4-Hydroxy-6-methylpyrimidine in ethanol is expected to exhibit two

main absorption bands corresponding to π → π* transitions within the pyrimidine ring. The
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position of these bands is influenced by the presence of the hydroxyl and methyl groups. The

comparison with 4-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine
demonstrates the effect of these substituents on the electronic structure of the pyrimidine

chromophore.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic experiments.

NMR Spectroscopy
A sample of approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra

are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR,

broadband proton decoupling is typically used to simplify the spectrum.

FTIR Spectroscopy
Solid samples are prepared as KBr pellets by grinding a small amount of the compound with

dry potassium bromide and pressing the mixture into a thin disk. Alternatively, spectra can be

obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is

bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample is dissolved in

a suitable solvent and infused into the spectrometer.

UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol,

methanol, or water). The concentration is adjusted to obtain an absorbance reading between

0.1 and 1. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically

over a wavelength range of 200-400 nm, with the pure solvent used as a reference.
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Visualizing the Validation Process
The following diagrams illustrate the workflow for spectroscopic validation and the tautomeric

equilibrium of 4-Hydroxy-6-methylpyrimidine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Validation

4-Hydroxy-6-methylpyrimidine

NMR (1H, 13C) FTIR Mass Spectrometry UV-Vis

Structural Elucidation

Tautomerism Analysis Comparison with Alternatives

Validated Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 4-Hydroxy-6-methylpyrimidine.

Caption: Keto-enol tautomerism of 4-Hydroxy-6-methylpyrimidine.

In conclusion, the combined application of NMR, FTIR, Mass Spectrometry, and UV-Vis

spectroscopy provides a powerful and comprehensive approach for the structural validation of
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4-Hydroxy-6-methylpyrimidine. The comparative analysis with related pyrimidine derivatives

further strengthens the structural assignment by highlighting the specific contributions of the

hydroxyl and methyl functional groups to the overall spectroscopic profile. This detailed guide

serves as a valuable resource for researchers in ensuring the structural integrity of this

important heterocyclic compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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